Tedizolid phosphate is classified as a prodrug, which means it is converted into its active form, tedizolid, in vivo. The synthesis of this compound involves the incorporation of a phosphate group, enhancing its solubility and bioavailability. The compound's chemical formula is CHFNOP, with a molecular weight of approximately 450.32 g/mol .
The synthesis of tedizolid phosphate typically involves a multi-step process that includes the coupling of specific precursors. According to patent literature, one method employs phosphoric acid in the presence of a base, such as pyridine, to facilitate the phosphorylation of the active compound tedizolid. This method has been described as economical and environmentally friendly, suitable for large-scale production .
The synthesis can be outlined as follows:
The molecular structure of tedizolid phosphate features an oxazolidinone ring system with a modified side chain at the C-5 position. This modification is critical for its enhanced antibacterial activity. The presence of a fluorine atom and a tetrazole moiety are also significant for its pharmacological properties .
Tedizolid phosphate undergoes hydrolysis in vivo to yield tedizolid, which is responsible for its antibacterial activity. This conversion is facilitated by phosphatases present in biological systems .
The hydrolysis reaction can be summarized as follows:
This reaction highlights the importance of enzymatic activity in activating the prodrug.
Tedizolid exerts its antibacterial effect primarily through inhibition of protein synthesis in bacteria. It binds to the 23S ribosomal ribonucleic acid component of the 50S ribosomal subunit, preventing peptide bond formation during translation .
Tedizolid phosphate is primarily used in clinical settings for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria. Its unique properties make it particularly valuable against resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Additionally, ongoing research explores its potential applications in other therapeutic areas due to its favorable pharmacokinetic profile and lower propensity for resistance development compared to other antibiotics.
ent-Tedizolid Phosphate (CAS 1835340-19-6) is the enantiomer of the antibacterial prodrug Tedizolid Phosphate, distinguished by its stereochemical inversion at the C-5 position of the oxazolidinone ring. The active pharmaceutical ingredient Tedizolid Phosphate possesses an absolute (R)-configuration at C-5, which is critical for ribosomal binding and antibacterial activity [5] [6]. In contrast, ent-Tedizolid Phosphate exhibits the (S)-configuration, rendering it a stereoisomer with distinct physicochemical properties. The molecular formula is C₁₇H₁₆FN₆O₆P (molecular weight: 450.32 g/mol), featuring a tetrazolylpyridinylphenyloxazolidinone scaffold with a dihydrogen phosphate group attached to the hydroxymethyl substituent [5] [9].
Stereochemical Significance: The oxazolidinone class exhibits marked stereoselectivity in antibacterial action. Studies confirm that the (R)-enantiomer (Tedizolid) achieves 4-16× greater potency against Gram-positive pathogens than its (S)-counterpart due to optimal binding to the 23S rRNA's A-site in the 50S ribosomal subunit [1] [7]. The (S)-configuration in ent-Tedizolid disrupts key hydrogen-bonding interactions, drastically reducing target affinity.
Analytical Characterization: ent-Tedizolid Phosphate serves primarily as a chiral impurity reference standard in pharmaceutical quality control. It is synthesized to validate stereoselective manufacturing processes and ensure the absence of the inactive enantiomer in active pharmaceutical ingredients (APIs) [9].
Table 1: Stereochemical Properties of ent-Tedizolid Phosphate vs. Tedizolid Phosphate
Property | ent-Tedizolid Phosphate | Tedizolid Phosphate |
---|---|---|
C-5 Configuration | (S)-enantiomer | (R)-enantiomer |
CAS Registry | 1835340-19-6 | 856867-55-5 |
Role in Pharma | Chiral Impurity | Active Prodrug |
Antibacterial Activity | Negligible | Potent |
The synthesis of ent-Tedizolid Phosphate mirrors that of the (R)-enantiomer but employs chiral starting materials or resolution techniques to enforce the (S)-configuration. Key steps include:
Chiral Intermediate Synthesis: The oxazolidinone ring is constructed using (S)-epichlorohydrin or enantioselective catalytic reactions to establish the C-5 (S)-center. Subsequent coupling with 3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline via nucleophilic aromatic substitution forms the core structure [4].
Phosphorylation: The C-5 hydroxymethyl group is phosphorylated using phosphorus oxychloride (POCl₃) or di-tert-butyl dicarbonate (Boc₂O) followed by phosphate esterification. Alkaline earth metal salts (e.g., Mg²⁺, Ca²⁺) facilitate crystallization and purification [4]. The process minimizes racemization through controlled temperatures (<30°C) and non-nucleophilic bases.
Industrial-Scale Considerations: Patent WO2016009401A2 emphasizes solvent optimization (e.g., acetone/water mixtures) for high-yield recrystallization and impurity control. Final purity exceeds 99.5%, validated via HPLC with chiral stationary phases [4].
Tedizolid’s enhanced potency over first-generation oxazolidinones stems from strategic structural modifications:
C-5 Hydroxymethyl Group: Replacing linezolid’s acetamide with a hydroxymethyl improves activity against cfr-positive linezolid-resistant strains. This group enables hydrogen bonding to ribosomal residues inaccessible to linezolid, while the phosphate prodrug masks MAO-B interactions, reducing toxicity [1] [2].
D-Ring Tetrazolylpyridine: The 6-(2-methyltetrazol-5-yl)pyridin-3-yl moiety at C-4’ enhances ribosomal affinity through π-stacking and hydrophobic interactions. This D-ring contributes to tedizolid’s 4–8× lower MIC90 values against MRSA (0.25–0.5 µg/mL) versus linezolid (1–2 µg/mL) [1] [7].
SAR Limitations: ent-Tedizolid’s (S)-configuration disrupts binding geometry, increasing MICs by >16-fold. Similarly, removing the D-ring or substituting fluorine at C-3’ reduces potency 4–32-fold [1] [8].
Table 2: SAR-Driven Activity of Oxazolidinones Against Resistant Pathogens
Structural Feature | Modification | Impact on MIC90 (µg/mL) | Key Target Pathogens |
---|---|---|---|
C-5 Substituent | Hydroxymethyl (Tedizolid) | 0.25–0.5 | cfr+ MRSA, LRSA |
Acetamide (Linezolid) | 1–4 | ||
D-Ring | Tetrazolylpyridine | 0.25–0.5 | VRE, PRSP |
None (Eperezolid) | 2–8 | ||
C-5 Configuration | (S)-enantiomer | 4–32 | All Gram-positives |
Tedizolid Phosphate represents a pharmacologically optimized evolution from linezolid:
C-5 Prodrug Design: Tedizolid Phosphate’s phosphate group enhances water solubility (>100 mg/mL vs. linezolid’s 3.7 mg/mL), enabling IV formulation without solubilizing excipients. Serum phosphatases rapidly cleave phosphate, yielding active tedizolid (tₘₐₓ: 1–3 h) [3] [6].
Biochemical Consequences:
Table 3: Structural and Pharmacokinetic Comparison of Tedizolid Phosphate and Linezolid
Parameter | Tedizolid Phosphate | Linezolid | Pharmacological Impact |
---|---|---|---|
C-5 Group | Hydroxymethyl (phosphorylated) | Acetamide | ↓ MAO inhibition; ↑ activity vs. cfr+ strains |
D-Ring | Tetrazolylpyridine | Morpholine | ↑ Ribosomal affinity; 4–8× ↓ MIC |
Protein Binding | 70–90% | 60–70% | ↑ Tissue half-life |
Metabolism | Sulfation (hepatic) | Oxidation (CYP-independent) | ↓ Drug interactions |
Primary Excretion | Fecal (82%) | Renal (85%) | ↑ Safety in renal impairment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0